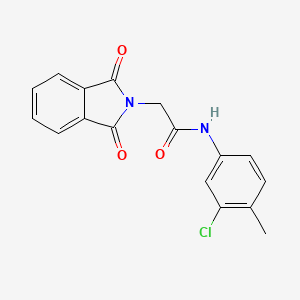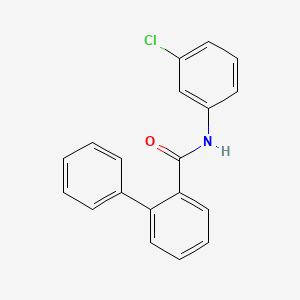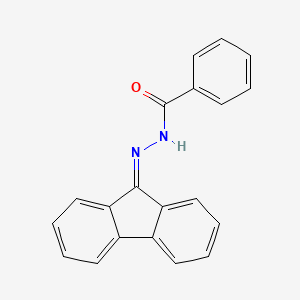![molecular formula C13H15N3OS B5845128 N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide, also known as CB-13, is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. CB-13 is a member of the aminoalkylindole family of cannabinoids and is structurally similar to the well-known cannabinoid, THC.
Mecanismo De Acción
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide binds to the CB2 receptor, leading to the activation of downstream signaling pathways. This activation has been shown to modulate the release of cytokines and chemokines, which are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide is its selectivity for the CB2 receptor, which may allow for more targeted therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and lack of long-term safety data.
Direcciones Futuras
There are several potential future directions for research on N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its anticancer properties. Finally, there is a need for long-term safety studies to determine the potential risks associated with its use.
Métodos De Síntesis
The synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 2-cyanophenylhydrazine with 3-methylbutanoyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to form the carbonothioyl group.
Aplicaciones Científicas De Investigación
N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to act as a selective agonist for the CB2 receptor. The CB2 receptor is primarily found in immune cells and has been implicated in the regulation of inflammation and immune function.
Propiedades
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)7-12(17)16-13(18)15-11-6-4-3-5-10(11)8-14/h3-6,9H,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGHLLCXXOENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)

![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)

![4-[(4-chlorobenzyl)thio]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)
![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)